Structural Differentiation from the Parent Ketone: Hydrazone vs. Carbonyl at Position 7
This compound is the hydrazone derivative of 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one (CAS 345625-67-4). The replacement of the exocyclic carbonyl oxygen with a hydrazone group (=N-NH2) introduces one hydrogen-bond donor (HBD = 1) compared to zero HBDs in the parent ketone [1]. This functional group conversion alters the compound's hydrogen-bonding capacity, which directly impacts target binding, solubility, and pharmacokinetic profile. The parent furochromene scaffold is disclosed as an estrogen receptor modulator in patent US 2013/0096112 A1 [2], and the hydrazone modification represents a logical diversification point for exploring ERα/ERβ subtype selectivity.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (hydrazone NH2) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one (CAS 345625-67-4): HBD = 0 |
| Quantified Difference | Target compound possesses a hydrogen-bond donor absent in the parent ketone |
| Conditions | Computed molecular property data from PubChem (PubChem release 2025.09.15) |
Why This Matters
The presence of a hydrogen-bond donor is often critical for achieving specific interactions with biological targets such as the estrogen receptor ligand-binding domain, and the absence of this feature in the parent ketone means the two compounds are not biologically interchangeable despite sharing the same core scaffold.
- [1] PubChem. Compound Summaries for CID 43912943 (hydrazone) and CID 1801680 (ketone). National Center for Biotechnology Information. View Source
- [2] Shenyang Pharmaceutical University. FURO[3,2-G]CHROMENE COMPOUNDS AND USES THEREOF. US Patent Application Publication US 2013/0096112 A1, April 18, 2013. View Source
